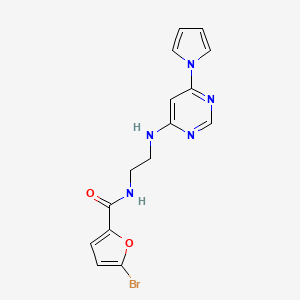
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-bromofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-bromofuran-2-carboxamide is a useful research compound. Its molecular formula is C15H14BrN5O2 and its molecular weight is 376.214. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-bromofuran-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the fields of oncology and inflammation. This article examines its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring , a pyrrole moiety , and a bromofuran structure, which are known to interact with various biological targets. Its molecular formula is C16H16N6O2, and it has a molecular weight of 308.34 g/mol. The presence of these functional groups suggests that it may exhibit diverse biological activities, including anticancer and anti-inflammatory effects.
This compound is believed to act through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key kinases involved in cell proliferation, which is crucial for its potential anticancer activity.
- Receptor Modulation : It could modulate receptors involved in inflammatory pathways, thus contributing to its anti-inflammatory properties.
- Signal Transduction Interference : By interfering with signal transduction pathways, it may affect cellular responses to growth factors and cytokines.
Anticancer Activity
Research indicates that compounds similar to this compound possess notable anticancer properties. For instance, pyrrole-based compounds have shown effectiveness against various cancer cell lines. The specific interactions of this compound with cancer-related targets warrant further investigation.
Anti-inflammatory Effects
The unique structural features of this compound suggest potential anti-inflammatory effects. Similar derivatives have been noted for their ability to inhibit cytokine production, which is critical in inflammatory diseases.
In Vitro Studies
In vitro studies on structurally related compounds have demonstrated their ability to inhibit cell proliferation in cancer cell lines such as HeLa and MCF-7. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| BPU | Jurkat | 4.64 | Cell cycle arrest in sub-G1 phase |
| BPU | HeLa | Varies | Cytotoxicity via apoptosis |
These findings suggest that this compound may exhibit similar effects due to its structural analogies.
Molecular Docking Studies
Molecular docking studies have shown promising binding affinities for similar compounds against matrix metalloproteinases (MMPs), which are implicated in cancer progression and metastasis. For example:
| Compound | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| BPU | MMP-2 | -9.0 |
| BPU | MMP-9 | -7.8 |
These results indicate that this compound could potentially inhibit similar targets.
特性
IUPAC Name |
5-bromo-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5O2/c16-12-4-3-11(23-12)15(22)18-6-5-17-13-9-14(20-10-19-13)21-7-1-2-8-21/h1-4,7-10H,5-6H2,(H,18,22)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYCMSLLSYSADE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













